

# In Vivo Brain Disposition of cis-4,4'-DMAR: A Technical Guide

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## Compound of Interest

Compound Name: *para*-Methylaminorex

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This technical guide provides a comprehensive overview of the in vivo brain disposition of cis-4,4'-dimethylaminorex (cis-4,4'-DMAR), a synthetic stimulant of the aminorex family. The information is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

## Core Findings

Studies in rat models indicate that cis-4,4'-DMAR rapidly and extensively penetrates the brain. [1] Following a single intraperitoneal injection, the compound reaches peak concentrations in the brain within 30 to 60 minutes.[1] Notably, the brain-to-plasma ratio is approximately 24, signifying significant accumulation in the central nervous system.[1] The estimated half-life of cis-4,4'-DMAR in the brain is around 50 minutes.[1]

Four metabolites of cis-4,4'-DMAR have been identified in both plasma and brain tissue.[1] However, these metabolites exhibit low brain permeability and are found at very low concentrations, suggesting they do not significantly contribute to the central behavioral effects of the parent compound.[1] One particular metabolite, resulting from the oxidation of the para-methyl group (M2), shows prolonged persistence in plasma at higher concentrations than cis-4,4'-DMAR itself, making it a potential biomarker for drug intake.[1]

## Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of cis-4,4'-DMAR in the brain as determined in rat models.

Parameter	Value	Species	Dosage	Route of Administration	Reference
Brain Tmax	30-60 minutes	Rat	10 mg/kg	Intraperitoneal	<a href="#">[1]</a>
Brain Half-life	~50 minutes	Rat	10 mg/kg	Intraperitoneal	<a href="#">[1]</a>
Brain-to-Plasma Ratio	24	Rat	10 mg/kg	Intraperitoneal	<a href="#">[1]</a>

## Experimental Protocols

### Animal Model and Drug Administration

The primary animal model used for studying the in vivo brain disposition of cis-4,4'-DMAR is the male rat.[\[1\]](#) In a key study, the compound was administered via intraperitoneal injection at a dose of 10 mg/kg.[\[1\]](#) Both acute (single dose) and chronic (14 daily doses) treatment regimens have been investigated to assess locomotor activity and pharmacokinetic profiles.[\[1\]](#)

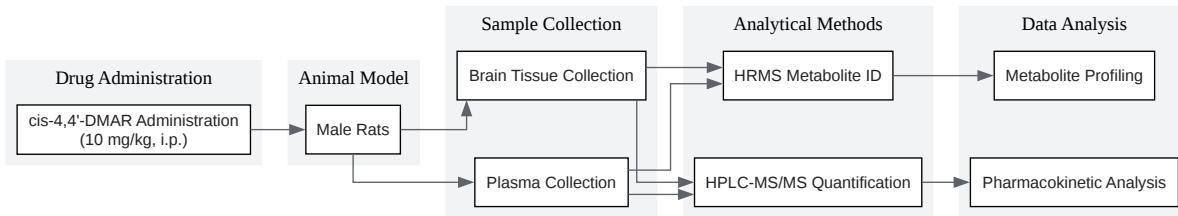
### Sample Collection and Analysis

Following administration, plasma and brain tissue samples are collected at various time points. The concentrations of cis-4,4'-DMAR and its metabolites are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[\[1\]](#) For the identification of novel metabolites, high-resolution mass spectrometry (HRMS) is employed.[\[1\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the in vivo brain disposition of cis-4,4'-DMAR.

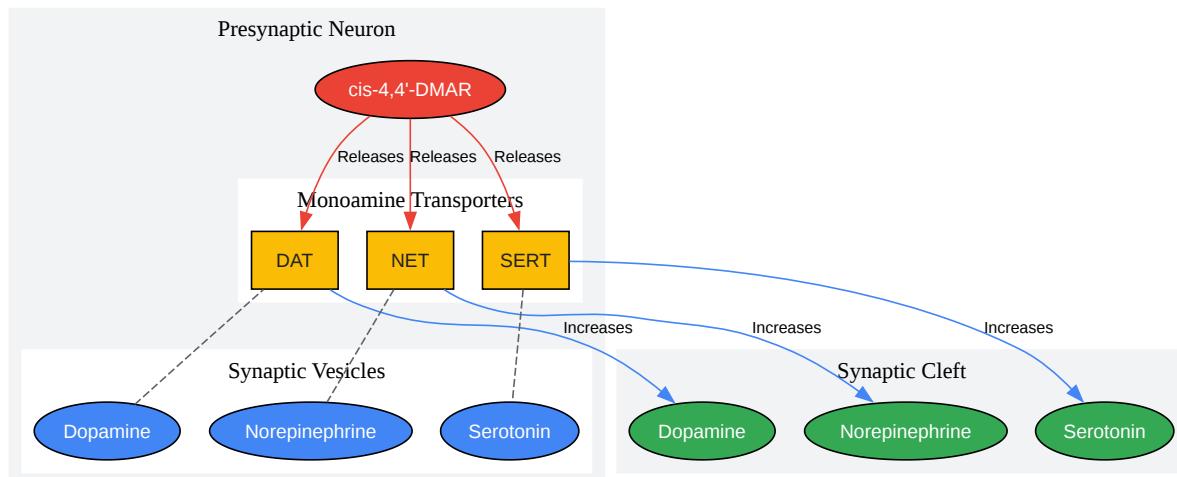


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Caption: Experimental workflow for in vivo brain disposition studies of cis-4,4'-DMAR.

## Signaling Pathway

cis-4,4'-DMAR exerts its psychostimulant effects by acting as a potent releasing agent at monoamine transporters.[2][3][4] This includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3][4] The interaction of cis-4,4'-DMAR with these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.



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Caption: Mechanism of action of cis-4,4'-DMAR at monoamine transporters.

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